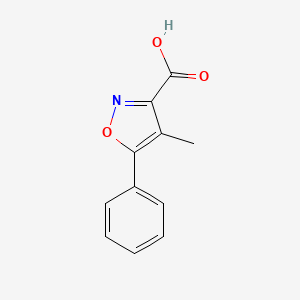

4-Methyl-5-phenylisoxazole-3-carboxylic acid

Description

5-Methyl-3-phenylisoxazole-4-carboxylic acid (CAS: 1136-45-4; molecular formula: C₁₁H₉NO₃) is a heterocyclic compound with a substituted isoxazole core. Its structure comprises a phenyl group at position 3, a methyl group at position 5, and a carboxylic acid group at position 4 (Fig. 1). This compound is synthesized via condensation of benzaldehyde oxime and ethyl acetoacetate in the presence of ZnCl₂, followed by hydrolysis. It crystallizes in a monoclinic system (space group P2₁/n) with π-π stacking interactions stabilizing its 3D lattice. Isoxazole derivatives, including this compound, exhibit diverse biological activities, such as antifungal, antitumor, and hypoglycemic effects.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-5-phenyl-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-7-9(11(13)14)12-15-10(7)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWYKGDZMIBRSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

668971-10-6 | |

| Record name | 4-methyl-5-phenyl-1,2-oxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-5-phenylisoxazole-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of benzoyl chloride oxime with ethyl acetoacetate. The reaction mixture is stirred and cooled to 0°C, followed by the addition of sodium hydroxide solution to maintain a pH of 7-8. The reaction is exothermic and requires cooling to maintain the temperature around 10°C. After the reaction is complete, the mixture is further treated with sodium hydroxide and heated to evaporate ethanol, followed by hydrolysis to yield the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of metal-free synthetic routes to minimize costs and environmental impact. These methods typically employ catalysts such as copper (I) or ruthenium (II) for cycloaddition reactions, although metal-free alternatives are being explored to address issues related to toxicity and waste generation .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-phenylisoxazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrazine hydrate or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Hydrazine hydrate in methanolic conditions.

Substitution: Sodium hydroxide in aqueous conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of esters or amides.

Scientific Research Applications

4-Methyl-5-phenylisoxazole-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: Employed in the study of enzyme inhibitors and receptor antagonists.

Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the production of polymers and advanced materials

Mechanism of Action

The mechanism of action of 4-Methyl-5-phenylisoxazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of cyclooxygenase enzymes, thereby reducing inflammation. The compound’s structure allows it to bind to the active site of the enzyme, blocking the conversion of arachidonic acid to prostaglandins . This inhibition pathway is crucial for its anti-inflammatory effects.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below compares key structural and physicochemical properties of 5-methyl-3-phenylisoxazole-4-carboxylic acid with related compounds:

Pharmacological Potential

- Oxacillin Impurity: 5-Methyl-3-phenylisoxazole-4-carboxylic acid is identified as a key impurity in oxacillin sodium monohydrate, requiring stringent quality control.

- Anticancer Leads: Derivatives like 5-methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid (C₁₇H₁₃NO₄) are explored for tyrosine kinase inhibition.

Stability and Formulation

- The crystal structure of 5-methyl-3-phenylisoxazole-4-carboxylic acid is stabilized by O–H⋯O hydrogen bonds and π-π interactions (slippage distance: 1.284 Å), making it more stable than analogues lacking planar substituents.

Biological Activity

4-Methyl-5-phenylisoxazole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by an isoxazole ring, which is known for its role in various biological activities. The presence of the methyl and phenyl groups contributes to the compound's lipophilicity and potential for interaction with biological targets.

Research indicates that this compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways:

- Inhibition of Phosphatases : The compound has shown significant inhibitory effects on Mycobacterium tuberculosis phosphatases, particularly MptpB. In studies, it demonstrated an IC50 value as low as 0.4 μM, indicating potent inhibitory activity against this target .

- Selectivity : The introduction of various substituents on the phenyl ring has been shown to enhance selectivity over human phosphatases, with selectivity ratios improving significantly with certain modifications .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties, especially against M. tuberculosis. In animal models, treatment with this compound resulted in a notable reduction in bacterial burden in the lungs and spleens of infected guinea pigs. Specifically, a log reduction in bacterial counts was observed after four weeks of treatment .

Cytotoxicity and Cell Viability

The compound's effects on cell viability were assessed across various concentrations. While some studies indicated a reduction in cell viability at concentrations exceeding 100 μM, lower concentrations were generally well-tolerated, suggesting a potential therapeutic window for clinical applications .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Antitubercular Activity : In a study involving guinea pigs infected with M. tuberculosis, treatment with the compound led to significant improvements in lung pathology compared to vehicle-treated controls. Histopathological analyses revealed fewer and smaller lesions in treated animals, indicating reduced inflammation and tissue damage .

- Structure-Activity Relationship (SAR) Studies : Various derivatives of isoxazole-based compounds have been synthesized to explore their biological activities further. Modifications at specific positions on the isoxazole ring have been correlated with changes in potency and selectivity against target enzymes .

Data Summary

| Compound | Target | IC50 (μM) | Selectivity | Observations |

|---|---|---|---|---|

| This compound | MptpB | 0.4 | High | Significant reduction in bacterial burden |

| Derivative 12 | MptpB | 0.9 | Moderate | Improved binding affinity |

| Derivative 13 | MptpB | 3.0 | Low | Good kinetic solubility |

Q & A

Q. What are the established synthetic routes for 4-methyl-5-phenylisoxazole-3-carboxylic acid?

The compound is typically synthesized via cyclocondensation of substituted β-keto esters or nitrile oxides with appropriate precursors. For example, ethyl esters of isoxazole derivatives (e.g., ethyl 5-phenylisoxazole-3-carboxylate) are common intermediates, which undergo hydrolysis to yield the carboxylic acid . Key steps include:

- Esterification : Protecting the carboxylic acid group during synthesis to avoid side reactions.

- Cyclization : Using reagents like hydroxylamine hydrochloride to form the isoxazole ring.

- Hydrolysis : Acidic or basic hydrolysis of the ester to regenerate the carboxylic acid.

Characterization is performed via NMR, IR, and mass spectrometry to confirm structural integrity .

Q. What analytical techniques are critical for characterizing this compound?

- Single-crystal X-ray diffraction : Provides precise bond lengths and angles (e.g., mean C–C bond length = 0.002 Å, R factor = 0.039) .

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity.

- High-performance liquid chromatography (HPLC) : Validates purity (>95% in commercial samples) .

- Melting point analysis : Reported mp ranges (e.g., 182–183°C) help identify impurities .

Q. How should this compound be safely stored and handled?

- Storage : Keep in airtight containers at 0–6°C to prevent degradation. Avoid light and moisture .

- Handling : Use PPE (gloves, goggles) to prevent skin/eye contact. Work in a fume hood to avoid inhalation of dust .

- Emergency measures : For spills, use inert absorbents (e.g., sand) and avoid ignition sources .

Advanced Research Questions

Q. How can steric hindrance from the phenyl and methyl groups impact synthetic yields?

The bulky substituents on the isoxazole ring can hinder nucleophilic attack during cyclization. Strategies to mitigate this include:

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics .

- Catalysis : Lewis acids like ZnCl₂ may facilitate ring closure .

- Temperature control : Higher temperatures (80–100°C) improve reaction rates but risk decomposition .

X-ray crystallography data (e.g., spatial arrangement of substituents) can guide steric effect modeling .

Q. How can researchers resolve discrepancies in reported melting points or purity levels?

Commercial samples often vary in purity (e.g., 95–97% in catalogs ). To validate

Q. What computational approaches predict the compound’s reactivity in drug design?

- Density Functional Theory (DFT) : Models electronic effects of the electron-withdrawing carboxylic acid group on ring stability.

- Molecular docking : Screens for interactions with biological targets (e.g., enzymes inhibited by isoxazole derivatives ).

- ADMET profiling : Predicts pharmacokinetic properties using software like Schrödinger .

Q. How can solid-phase synthesis improve derivatization efficiency?

Adapting methods from peptide chemistry (e.g., ’s work on isoxazole-based unnatural amino acids):

- Resin-bound intermediates : Immobilize the carboxylic acid on Wang resin for stepwise functionalization.

- Automated synthesis : Enables high-throughput generation of analogs (e.g., methyl or nitro derivatives) .

Methodological Considerations

Q. What experimental designs optimize reaction conditions for scale-up?

- Design of Experiments (DOE) : Vary temperature, solvent, and catalyst loading to identify robust conditions.

- In-line analytics : Use FTIR or Raman spectroscopy to monitor reactions in real time .

- Green chemistry principles : Replace toxic solvents (e.g., DCM) with biodegradable alternatives .

Q. How to address low solubility in biological assays?

Q. What structural insights guide the design of novel analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.